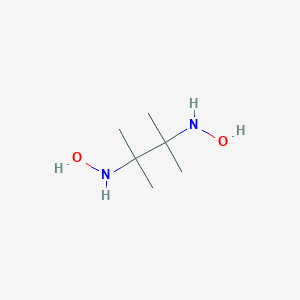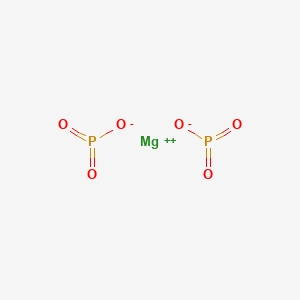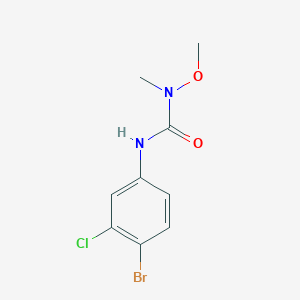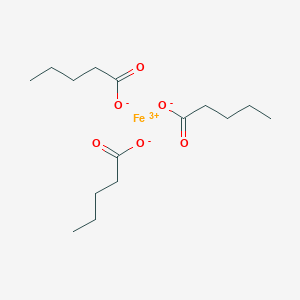
FERRIC VALERATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FERRIC VALERATE, also known as iron(III) tripentanoate, is a coordination compound where iron is in the +3 oxidation state. This compound is part of a broader class of iron(III) complexes that have garnered interest due to their diverse applications in various fields, including catalysis, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: FERRIC VALERATE can be synthesized through the reaction of iron(III) salts with pentanoic acid under controlled conditions. A common method involves dissolving iron(III) chloride in an organic solvent, followed by the addition of pentanoic acid. The mixture is then heated to facilitate the formation of the iron(III) tripentanoate complex. The reaction can be represented as: [ \text{FeCl}_3 + 3 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Fe(C}_5\text{H}_9\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of iron(3+) tripentanoate may involve large-scale reactors where iron(III) salts and pentanoic acid are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: FERRIC VALERATE undergoes various chemical reactions, including:
Oxidation and Reduction: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The pentanoate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron(II) to iron(III).
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligands such as ethylenediamine can replace pentanoate ligands in the presence of a coordinating solvent.
Major Products:
Oxidation: Iron(III) oxide or other iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New iron(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
FERRIC VALERATE has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of iron(3+) tripentanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial in catalytic applications where iron(3+) tripentanoate acts as an electron mediator.
Comparación Con Compuestos Similares
Iron(III) acetate: Similar coordination environment but with acetate ligands.
Iron(III) oxalate: Contains oxalate ligands and is used in different applications.
Iron(III) citrate: Commonly used in biological and medical applications.
Uniqueness: FERRIC VALERATE is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its pentanoate ligands provide a balance between hydrophobicity and coordination strength, making it suitable for various applications that require specific solubility and reactivity profiles.
Propiedades
IUPAC Name |
iron(3+);pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYTLAXRWFCKG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625184 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-56-3 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
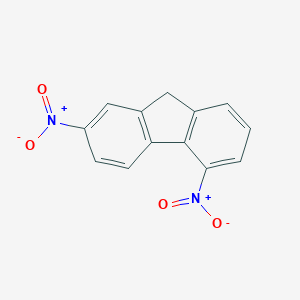


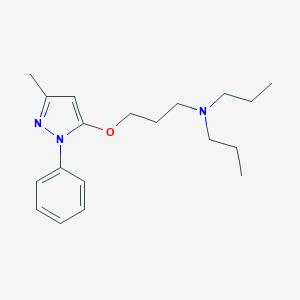

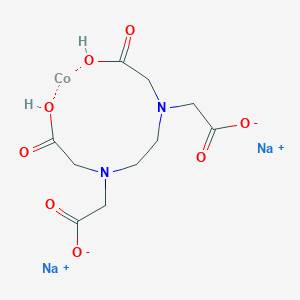

![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
